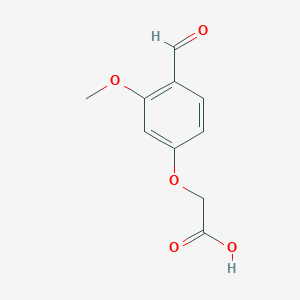

2-(4-Formyl-3-methoxyphenoxy)acetic acid

Description

BenchChem offers high-quality 2-(4-Formyl-3-methoxyphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formyl-3-methoxyphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-formyl-3-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVNCMYBCMQQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394498 | |

| Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84969-24-4 | |

| Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Formyl-3-methoxyphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a significant organic compound with potential applications in pharmaceutical and chemical research. This document details its chemical properties, synthesis, and spectral data, offering valuable insights for professionals in drug development and scientific research.

Chemical Identity and Properties

2-(4-Formyl-3-methoxyphenoxy)acetic acid, also known as vanillin-4-O-acetic acid, is an aromatic compound characterized by the presence of formyl, methoxy, and carboxylic acid functional groups. These features make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers of 2-(4-Formyl-3-methoxyphenoxy)acetic acid [1]

| Identifier | Value |

| CAS Number | 84969-24-4 |

| Molecular Formula | C10H10O5 |

| Molecular Weight | 210.185 g/mol |

| IUPAC Name | 2-(4-Formyl-3-methoxyphenoxy)acetic acid |

| SMILES | COC1=C(C=O)C=CC(OCC(O)=O)=C1 |

| InChIKey | ORVNCMYBCMQQSV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of 2-(4-Formyl-3-methoxyphenoxy)acetic acid and Related Compounds

| Property | 2-(4-Formyl-3-methoxyphenoxy)acetic acid | 2-(2-Formyl-4-methoxyphenoxy)acetic acid[2] | 2-Formylphenoxyacetic acid[3] |

| Physical State | Solid (predicted) | White solid | Beige solid |

| Melting Point | Not available | 149-151 °C | 129.50 - 132.00 °C |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Due to the limited availability of experimental data for the target compound, properties of structurally similar isomers are provided for reference. The presence of a carboxylic acid group suggests likely solubility in polar organic solvents and aqueous base.

Synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid

The primary synthetic route to 2-(4-Formyl-3-methoxyphenoxy)acetic acid is through the Williamson ether synthesis. This well-established method involves the reaction of a substituted phenol with an alpha-halo acid or ester. In this case, the starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde).

Experimental Protocol: Synthesis from Vanillin

This protocol is based on the general synthesis of related phenoxyacetic acids.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Ethyl bromoacetate or chloroacetic acid

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., acetone, dimethylformamide)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: Dissolve vanillin and the chosen base in the selected solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate or a solution of chloroacetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup (for ester intermediate): After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Hydrolysis (if ester was used): Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the acetic acid moiety, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet in the range of 6.5-8.0 ppm. The methoxy protons should present as a singlet around 3.8-4.0 ppm. The methylene protons of the acetic acid group are expected as a singlet around 4.7 ppm. The aldehyde proton will be a singlet at a downfield chemical shift, typically between 9.5 and 10.5 ppm. The carboxylic acid proton will be a broad singlet at a very downfield position, generally above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbon. The carbonyl carbons are expected in the downfield region (160-200 ppm). The aromatic carbons will resonate between 110 and 160 ppm. The methoxy carbon should appear around 55-60 ppm, and the methylene carbon of the acetic acid group will be around 65-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A C-H stretch from the aldehyde group, appearing as two weak bands around 2850 and 2750 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the aldehyde group, typically around 1680-1700 cm⁻¹.

-

C-O stretching vibrations from the ether and carboxylic acid groups in the 1000-1300 cm⁻¹ region.

-

C-H bending and aromatic C=C stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum, under electrospray ionization (ESI), is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 209.0455 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 211.0601 in positive ion mode.[4] Fragmentation patterns would likely involve the loss of CO₂, H₂O, and the carboxymethyl group.

Potential Biological Activities and Applications

While specific biological studies on 2-(4-Formyl-3-methoxyphenoxy)acetic acid are limited, its structural motifs are present in molecules with known pharmacological activities. Phenoxyacetic acid derivatives are known to exhibit a range of biological effects, including herbicidal and anti-inflammatory properties. The presence of the vanillin scaffold, a well-known bioactive natural product, suggests potential for various applications.

Derivatives of this compound could be investigated for:

-

Anti-inflammatory Activity: As some phenoxyacetic acids are known to be ligands for peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors involved in inflammation.

-

Antimicrobial Activity: The vanillin moiety is known to possess antimicrobial properties.

-

Anticancer Activity: As a building block for the synthesis of more complex molecules with potential cytotoxic effects against cancer cell lines.

Caption: Logical workflow for the investigation of 2-(4-Formyl-3-methoxyphenoxy)acetic acid in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(4-Formyl-3-methoxyphenoxy)acetic acid is not widely available. However, based on the data for related phenoxyacetic acid derivatives, the following precautions should be observed:

-

Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

It is imperative to handle this chemical in a laboratory setting with appropriate personal protective equipment and to consult any available supplier safety information.

Conclusion

2-(4-Formyl-3-methoxyphenoxy)acetic acid is a valuable chemical intermediate with significant potential for the synthesis of novel compounds with diverse biological activities. While comprehensive experimental data for this specific molecule is still emerging, this guide provides a solid foundation of its known properties, a reliable synthetic approach, and predicted spectral characteristics. Further research into its biological profile is warranted and could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available natural product, vanillin. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Vanillin, a major component of natural vanilla extract, is an abundant and cost-effective starting material for the synthesis of various fine chemicals and pharmaceutical intermediates. Its inherent chemical functionalities—a phenolic hydroxyl, an aldehyde, and a methoxy group—make it a versatile scaffold for chemical modification. The target molecule, 2-(4-Formyl-3-methoxyphenoxy)acetic acid, incorporates a carboxylic acid moiety, rendering it suitable for further derivatization, such as in the formation of amides, esters, and other functionalities commonly explored in drug discovery programs.

The synthesis involves a two-step process: a Williamson ether synthesis to introduce the acetic acid side chain at the phenolic hydroxyl group of vanillin, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Synthetic Pathway

The overall synthetic route from vanillin to 2-(4-Formyl-3-methoxyphenoxy)acetic acid is depicted below. The first step involves the O-alkylation of vanillin with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a weak base and a polar aprotic solvent. The subsequent step is the saponification of the intermediate ester to yield the final product.

Chemical structure and IUPAC name of 2-(4-Formyl-3-methoxyphenoxy)acetic acid

An In-depth Technical Guide to 2-(4-Formyl-3-methoxyphenoxy)acetic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

The compound with the systematic IUPAC name 2-(4-Formyl-3-methoxyphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. It is structurally derived from vanillin, indicating its potential as a bio-based chemical scaffold.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 2-(4-Formyl-3-methoxyphenoxy)acetic acid.

| Property | Value | Reference |

| IUPAC Name | 2-(4-Formyl-3-methoxyphenoxy)acetic acid | [1] |

| CAS Number | 84969-24-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.185 g/mol | [1] |

| Monoisotopic Mass | 210.05283 Da | [2] |

| SMILES | COC1=C(C=O)C=CC(OCC(O)=O)=C1 | [1] |

| InChIKey | ORVNCMYBCMQQSV-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.9 | [2] |

Predicted Collision Cross Section (CCS) Values: [2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.06011 | 140.4 |

| [M+Na]⁺ | 233.04205 | 148.8 |

| [M-H]⁻ | 209.04555 | 143.1 |

Experimental Protocols

Synthesis

A general and widely used method for the synthesis of phenoxyacetic acids involves the Williamson ether synthesis. For 2-(4-Formyl-3-methoxyphenoxy)acetic acid, the synthesis logically starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). A plausible synthetic route is detailed below, adapted from general procedures for similar compounds.[3]

Reaction: Vanillin is reacted with an acetate equivalent, such as chloroacetic acid or a haloacetate ester, in the presence of a base.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Phosphoric acid (for acidification)

-

Dichloromethane/acetone (for recrystallization)

Procedure:

-

A solution of vanillin and chloroacetic acid in water is prepared.

-

An aqueous solution of sodium hydroxide is added to the stirred mixture.

-

The reaction mixture is heated under reflux overnight.

-

After cooling, the mixture is poured into water and acidified using phosphoric acid.

-

The solution is cooled to induce precipitation of the crude product.

-

The precipitate is filtered and purified by recrystallization, for example, from a dichloromethane/acetone mixture.

Applications in Organic Synthesis

2-(4-Formyl-3-methoxyphenoxy)acetic acid is a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures.

Precursor for β-Lactam Synthesis

This compound serves as a precursor for the in-situ generation of a vanillinyl ketene.[3] This reactive ketene can then undergo [2+2] cycloaddition reactions with imines to produce polyfunctionalized β-lactams (azetidin-2-ones).[3] β-lactams are a critical structural motif in many antibiotic drugs.

// Nodes A [label="2-(4-Formyl-3-methoxyphenoxy)acetic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Vanillinyl Ketene\n(in situ generation)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Imine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Polyfunctionalized β-Lactam", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Reagent (e.g., SOCl₂)", color="#34A853"]; B -> D [label="[2+2] Cycloaddition", color="#EA4335"]; C -> D [color="#EA4335"]; } }

Caption: Synthesis of β-lactams from 2-(4-Formyl-3-methoxyphenoxy)acetic acid.

Biological Activity

While specific biological activity for 2-(4-Formyl-3-methoxyphenoxy)acetic acid is not extensively documented in publicly available literature, the broader class of phenoxyacetic acid derivatives is known for a range of biological effects, most notably as herbicides. The biological activity of these compounds is highly dependent on the substitution pattern on the aromatic ring. Given its structural similarity to other biologically active molecules, this compound could be a valuable starting point for the development of novel therapeutic agents. A related compound, 4-(4-Formyl-3-methoxyphenoxy)-butyric acid, has been investigated for its potential anti-inflammatory and anti-cancer properties, suggesting that derivatives of this core structure may warrant further investigation.

Safety and Handling

Based on data for structurally related compounds, 2-(4-Formyl-3-methoxyphenoxy)acetic acid should be handled with care. Similar phenoxyacetic acid derivatives are classified as irritants and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

// Nodes start [label="Start: Vanillin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="React with Chloroacetic Acid\n+ NaOH (aq)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Reflux Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Acidification (e.g., H₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Precipitation & Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Product: 2-(4-Formyl-3-methoxyphenoxy)acetic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#34A853"]; step1 -> step2 [color="#34A853"]; step2 -> step3 [color="#34A853"]; step3 -> step4 [color="#34A853"]; step4 -> step5 [color="#34A853"]; step5 -> end [color="#34A853"]; }

Caption: General experimental workflow for the synthesis of the title compound.

References

Spectroscopic Characterization of 2-(4-Formyl-3-methoxyphenoxy)acetic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(4-Formyl-3-methoxyphenoxy)acetic acid (C₁₀H₁₀O₅, Molecular Weight: 210.185 g/mol ).[1][2] Intended for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It offers a foundational framework for the identification, purification, and structural elucidation of this molecule.

Introduction

2-(4-Formyl-3-methoxyphenoxy)acetic acid is a substituted aromatic carboxylic acid. Its structure incorporates several key functional groups: a carboxylic acid, an ether linkage, a methoxy group, and an aldehyde, all attached to a central benzene ring. This unique combination of functionalities makes it a potentially valuable intermediate in the synthesis of more complex bioactive molecules.[3] Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used.

Caption: Molecular structure of 2-(4-Formyl-3-methoxyphenoxy)acetic acid with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment. The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |

| H (Carboxylic Acid) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet, often exchangeable with D₂O. |

| H (Aldehyde) | 9.8 - 10.0 | Singlet | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond. |

| H2, H5, H6 (Aromatic) | 6.8 - 7.8 | Doublet, Doublet of Doublets, Doublet | 1H each | These aromatic protons will exhibit complex splitting patterns (an AMX or ABX system) due to their coupling with each other. Their specific shifts are influenced by the electron-donating ether/methoxy groups and the electron-withdrawing aldehyde group. |

| H7 (Methylene) | ~4.7 | Singlet | 2H | The methylene protons of the acetic acid side chain are adjacent to an electronegative oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with. |

| H9 (Methoxy) | ~3.9 | Singlet | 3H | The protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet. |

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C8 (Carboxylic Acid) | 170 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C10 (Aldehyde) | 190 - 195 | The aldehyde carbonyl carbon is one of the most deshielded signals in a typical ¹³C NMR spectrum. |

| C1, C3, C4 (Aromatic, Oxygen-substituted) | 145 - 160 | Aromatic carbons directly attached to oxygen atoms (ether, methoxy) are deshielded. |

| C2, C5, C6 (Aromatic, C-H) | 110 - 130 | Aromatic carbons bonded to hydrogen atoms appear in the typical aromatic region. |

| C7 (Methylene) | 65 - 70 | The methylene carbon is shifted downfield due to the adjacent ether oxygen. |

| C9 (Methoxy) | 55 - 60 | The carbon of the methoxy group is shielded relative to the aromatic carbons. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-(4-Formyl-3-methoxyphenoxy)acetic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methylene, Methoxy |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium, Sharp (often two bands) | Aldehyde |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Carboxylic Acid |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong | Aldehyde |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic Ring |

| C-O Stretch (Ether & Acid) | 1050 - 1300 | Strong | Ether, Carboxylic Acid |

The presence of a very broad band from 2500-3300 cm⁻¹ (O-H) and two strong carbonyl peaks (one for the acid around 1710 cm⁻¹ and one for the aldehyde around 1690 cm⁻¹) would be key diagnostic features in the IR spectrum.[4]

Workflow for IR Spectrum Acquisition (ATR)

References

The Dawn of a New Era in Bioactivity: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a remarkable class of compounds that have left an indelible mark on both agriculture and medicine. From their revolutionary introduction as selective herbicides to their more recent emergence as promising therapeutic agents, the journey of these molecules is one of scientific curiosity, serendipitous discovery, and rational design. This technical guide provides an in-depth exploration of the discovery and history of phenoxyacetic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

A Pivotal Discovery: From Plant Growth Regulation to Weed Control

The story of phenoxyacetic acid derivatives begins in the early 20th century with the study of plant growth hormones. Scientists observed that indole-3-acetic acid (IAA), a naturally occurring auxin, played a crucial role in regulating plant growth. This led to the synthesis of numerous analogues in an attempt to mimic or antagonize its effects.

A significant breakthrough occurred in 1941 when Robert Pokorny reported the synthesis of several chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid (2,4-D).[1] Shortly thereafter, in 1942, Zimmerman and Hitchcock published their work on substituted phenoxy and benzoic acid growth substances, further detailing the effects of these compounds on plants.[2][3] These foundational studies laid the groundwork for the development of the first modern, selective herbicides.

Introduced in 1946, 2,4-D and (4-chloro-2-methylphenoxy)acetic acid (MCPA) revolutionized agriculture.[4] These compounds were found to induce rapid, uncontrolled growth in broadleaf plants, leading to their demise, while leaving monocotyledonous crops like wheat and corn relatively unharmed.[4][5] This selective herbicidal activity transformed weed management practices, significantly increasing crop yields and reducing the reliance on manual labor.[6][7]

Mechanism of Action: The Auxin Signaling Pathway

The herbicidal activity of phenoxyacetic acid derivatives is a direct result of their ability to mimic the natural plant hormone auxin.[8] At the molecular level, these synthetic auxins overwhelm the plant's natural hormonal regulation, leading to a cascade of events that disrupt normal growth and development.

The auxin signaling pathway is a complex process involving several key protein families. The binding of an auxin (natural or synthetic) to a receptor protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), triggers a series of downstream events. This interaction leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to the physiological effects of uncontrolled growth.

Beyond Herbicides: The Emergence of Phenoxyacetic Acid Derivatives in Medicine

While the herbicidal properties of phenoxyacetic acid derivatives have been their most prominent application, recent decades have seen a surge of interest in their therapeutic potential. The versatile phenoxyacetic acid scaffold has been found to be a valuable pharmacophore in the development of a wide range of bioactive molecules.[9] These derivatives have been investigated for their anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities.[9]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant area of research has focused on the development of phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2).[10] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected phenoxyacetic acid derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Mefenamic Acid | 29.9 | 1.98 | 15.1 |

| Celecoxib | 14.93 | 0.05 | ~298.6 |

| Compound 5f[10] | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 |

| Compound 7b[10] | 5.93 ± 0.12 | 0.09 ± 0.01 | 65.89 |

| Compound 10c[10] | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.88 |

Data presented as mean ± SD where available.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Phenoxyacetic Acid Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid[1] | M. tuberculosis H37Rv | 0.06 | INH | 1.36 |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate[1] | C. utilis | 8 | Itraconazole | 0.25 |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid[1] | M. smegmatis | 9.66 ± 0.57 | Ciprofloxacin | 6.67 ± 0.48 |

Data presented as mean ± SD where available.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key phenoxyacetic acid derivatives.

Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol is based on the condensation of 2,4-dichlorophenol with chloroacetic acid.[11]

Materials:

-

2,4-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Water

Procedure:

-

In a reaction vessel, dissolve chloroacetic acid in an aqueous solution of sodium hydroxide.

-

Add phenol to the solution and adjust the pH to 11 with sodium bicarbonate.

-

Heat the mixture to 100°C for 40 minutes.

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of 4.

-

Cool the mixture in an ice-water bath to precipitate the solid product.

-

Filter the solid, wash with water, and dry to obtain phenoxyacetic acid.

-

Add the phenoxyacetic acid to a mixed solution of acetic acid and water.

-

Add a catalytic amount of iron phthalocyanine and stir the mixture.

-

Introduce chlorine gas into the reaction mixture to carry out the chlorination reaction for 35-50 minutes.

-

Upon completion of the reaction, cool the mixture and filter to isolate the solid product.

-

Dry the solid to obtain 2,4-dichlorophenoxyacetic acid.

Protocol 2: Synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA)

This protocol describes the synthesis of MCPA from 2-methyl-4-chlorophenol and chloroacetic acid.[8]

Materials:

-

2-methyl-4-chlorophenol

-

Chloroacetic acid

-

Aqueous base (e.g., sodium hydroxide)

-

Hydrochloric acid

Procedure:

-

Dissolve 2-methyl-4-chlorophenol in an aqueous solution of a suitable base.

-

Add chloroacetic acid to the solution.

-

Heat the reaction mixture under reflux for a specified period to facilitate the substitution reaction.

-

After the reaction is complete, cool the mixture.

-

Acidify the solution with hydrochloric acid to precipitate the MCPA.

-

Filter the precipitate, wash with water, and dry to yield the final product.

Protocol 3: General Synthesis of Novel Phenoxyacetic Acid-Based Hydrazones as COX-2 Inhibitors

This protocol is adapted from the synthesis of novel anti-inflammatory agents.[3]

Materials:

-

Substituted 2-(formylphenoxy)acetic acid

-

Appropriate hydrazide derivative (e.g., benzohydrazide)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of the substituted 2-(formylphenoxy)acetic acid (2 mmol) in absolute ethanol (30 mL), add the corresponding hydrazide (2 mmol).

-

Add a catalytic amount of glacial acetic acid (0.3 mL).

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Filter the resulting precipitate, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., EtOH/DMF) to obtain the purified hydrazone derivative.

Conclusion

The journey of phenoxyacetic acid derivatives, from their discovery as potent herbicides to their exploration as multifaceted therapeutic agents, highlights the continuous evolution of chemical biology and drug discovery. The foundational understanding of their mechanism of action as synthetic auxins has paved the way for the rational design of new molecules with diverse biological activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full potential of this remarkable class of compounds. As research continues, the phenoxyacetic acid scaffold is poised to yield even more innovations in both agriculture and human health.

References

- 1. jetir.org [jetir.org]

- 2. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 7. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]

- 8. MCPA - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

Biological Significance of Aldehyde-Functionalized Phenoxyacetic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxyacetic acid and its derivatives represent a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. The strategic incorporation of an aldehyde moiety onto the phenoxyacetic acid scaffold unlocks a versatile synthetic platform, enabling the creation of a new generation of compounds with potent and diverse pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of aldehyde-functionalized phenoxyacetic acids. We present a consolidation of quantitative biological data, detailed experimental protocols for key synthetic transformations, and visual representations of critical signaling pathways to empower researchers in their drug discovery and development endeavors.

The Aldehyde Functional Group: A Gateway to Diverse Bioactivity

The aldehyde group at the C4 position of the phenoxy ring (4-formylphenoxyacetic acid) is not merely a structural feature but a reactive handle that facilitates the exploration of a vast chemical space. Its ability to readily undergo condensation reactions with a variety of nucleophiles, most notably to form Schiff bases and chalcones, is central to its utility in medicinal chemistry. These derivatives have demonstrated significant potential across multiple therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Core Synthetic Methodologies

The synthesis of biologically active derivatives hinges on the initial preparation of the aldehyde-functionalized phenoxyacetic acid core, followed by its derivatization.

Synthesis of 4-Formylphenoxyacetic Acid

The primary route to 4-formylphenoxyacetic acid is the Williamson ether synthesis, a robust and well-established method.

Experimental Protocol: Williamson Ether Synthesis of 4-Formylphenoxyacetic Acid

-

Materials: p-hydroxybenzaldehyde, chloroacetic acid, sodium hydroxide, hydrochloric acid, water.

-

Procedure:

-

In a round-bottom flask, dissolve 1 mole of p-hydroxybenzaldehyde in a solution of 2 moles of sodium hydroxide in water.

-

To this solution, add 1 mole of chloroacetic acid.

-

Heat the mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling the reaction mixture to room temperature, acidify with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of the product.

-

Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry.

-

Recrystallize the crude product from hot water to obtain pure 4-formylphenoxyacetic acid.

-

Synthesis of Schiff Base Derivatives

The condensation of 4-formylphenoxyacetic acid with primary amines yields Schiff bases (imines), a class of compounds with notable biological activities.

Experimental Protocol: Synthesis of Schiff Bases

-

Materials: 4-formylphenoxyacetic acid, substituted primary amine, ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve equimolar amounts of 4-formylphenoxyacetic acid and the desired primary amine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

-

Wash the product with cold ethanol and dry to obtain the pure Schiff base.

-

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of 4-formylphenoxyacetic acid with an appropriate ketone.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

-

Materials: 4-formylphenoxyacetic acid, an acetophenone derivative, ethanol, aqueous sodium hydroxide or potassium hydroxide.

-

Procedure:

-

Dissolve the acetophenone derivative in ethanol in a flask.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide and stir at room temperature.

-

Slowly add an ethanolic solution of 4-formylphenoxyacetic acid to the mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated chalcone is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

-

Biological Activities and Quantitative Data

Derivatives of aldehyde-functionalized phenoxyacetic acids exhibit a wide range of biological activities. The following tables summarize key quantitative data from the literature.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition for Antibacterial Activity

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound |

| Schiff base of 4-formylphenoxyacetic acid and p-toluidine | S. aureus | - | 18 | Ampicillin (20 mm) |

| Schiff base of 4-formylphenoxyacetic acid and p-anisidine | E. coli | - | 17 | Ampicillin (20 mm) |

| Schiff base of 4-formylphenoxyacetic acid and p-chloroaniline | S. aureus | 62.5 | - | - |

| Schiff base of 4-formylphenoxyacetic acid and p-chloroaniline | E. coli | 62.5 | - | - |

| Chalcone from 2-(4-formyl-2-methoxyphenoxy)acetic acid | M. tuberculosis H37Rv | 12.5 | - | Isoniazid |

Anti-inflammatory Activity

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound (IC₅₀ µM) |

| Phenoxyacetic acid derivative 5d | 9.98 | 0.09 | 110.89 | Celecoxib (COX-2: 0.05) |

| Phenoxyacetic acid derivative 5f | 8.00 | 0.06 | 133.33 | Celecoxib (COX-2: 0.05) |

| Phenoxyacetic acid derivative 7b | 4.07 | 0.08 | 50.88 | Celecoxib (COX-2: 0.05) |

Anticancer Activity

Table 3: In Vitro Cytotoxicity (IC₅₀) Against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) |

| Phenoxyacetamide derivative I | HepG2 (Liver) | 1.43 | 5-Fluorouracil (5.32) |

| Phenoxyacetamide derivative II | HepG2 (Liver) | 6.52 | 5-Fluorouracil (5.32) |

| 4-phenoxy-phenyl isoxazole 6a | A549 (Lung) | 10.23 | Doxorubicin (0.87) |

| 4-phenoxy-phenyl isoxazole 6a | MDA-MB-231 (Breast) | 7.85 | Doxorubicin (0.54) |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of aldehyde-functionalized phenoxyacetic acid derivatives can be attributed to their interaction with several key signaling pathways.

Inhibition of Inflammatory Pathways: COX-2 and NF-κB

Many phenoxyacetic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pro-inflammatory prostaglandins. Furthermore, some derivatives have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Certain phenoxyacetic acid derivatives act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. Activation of PPARs can lead to a variety of therapeutic effects, including improved insulin sensitivity and anti-inflammatory responses.

Conclusion and Future Directions

Aldehyde-functionalized phenoxyacetic acids represent a highly promising and versatile scaffold in the field of drug discovery. The ease of their synthesis and derivatization, coupled with their ability to interact with multiple key biological targets, underscores their potential for the development of novel therapeutics for a range of diseases. Future research should focus on the synthesis of more diverse libraries of these compounds and their systematic evaluation in a broader array of biological assays. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

Vanillin Derivatives: A Comprehensive Technical Guide to their Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean, is a widely used flavoring agent in the food, beverage, and pharmaceutical industries. Beyond its characteristic aroma and taste, vanillin and its derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. The versatile chemical structure of vanillin, featuring a phenolic hydroxyl group, a methoxy group, and an aldehyde functional group, allows for a wide range of structural modifications, leading to the synthesis of derivatives with diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the current state of research on the anticancer, antioxidant, antimicrobial, and anti-inflammatory properties of vanillin derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities of Vanillin Derivatives

Vanillin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of vanillin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of various vanillin derivatives against different cancer cell lines.

| Derivative Type | Specific Derivative | Cancer Cell Line | IC50 Value | Reference |

| Schiff Base | Vanillin-derived Schiff base with sulfanilamide analogue | MCF-7 (Breast) | Not specified, but showed inhibitory potency in docking studies | [1] |

| o-Vanillin derived Schiff base with tryptophan and 1,10-phenanthroline (Nickel(II) complex) | Eca-109 (Esophageal) | 18.14 ± 2.39 µM | [2] | |

| Hydrazone | Vanillin-hydrazone derivative | MDA-MB-231 (Breast) | < 40% viability at 50 µg/mL | [3] |

| Halogenated Derivative | 6-bromoisovanillin | HeLa (Cervical) | 19.07 µM | [3] |

| Oxadiazole Derivative | Isovanillin Derivative 3d | MCF-7 (Breast) | 43.4 µM | [3] |

| Isovanillin Derivative 3d | MDA-MB-231 (Breast) | 35.9 µM | [3] | |

| Oxime | Vanillin Oxime | A549 (Lung) & NCI-H2170 (Lung) | Concentration-dependent suppression | [3] |

| Chalcone | Vanillin-based Chalcone CH1 | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [3] |

| Vanillin-based Chalcone CH2 | HCT-116 (Colon) | 7.9 ± 1.37 µg/mL | [3] |

Signaling Pathways in Anticancer Activity

Vanillin derivatives exert their anticancer effects by modulating several critical signaling pathways.

Many vanillin derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades and the regulation of pro-apoptotic and anti-apoptotic proteins.

Figure 1: Intrinsic Apoptosis Pathway Induced by Vanillin Derivatives.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are crucial for cell proliferation and survival. Vanillin and its derivatives have been shown to inhibit these pathways.[2]

References

2-(4-Formyl-3-methoxyphenoxy)acetic acid molecular weight and formula

This document provides essential physicochemical data for 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a compound relevant to researchers and professionals in the fields of chemistry and drug development.

Core Molecular Information

2-(4-Formyl-3-methoxyphenoxy)acetic acid is an organic compound with the CAS Number 84969-24-4.[1] Its structure is characterized by a methoxyphenoxy group further substituted with formyl and acetic acid moieties.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C10H10O5 |

| Molecular Weight | 210.185 g/mol |

Data sourced from chemical databases.[1]

Logical Data Structure

The relationship between the compound's name and its core properties can be visualized as a hierarchical structure.

Caption: Hierarchical relationship of the compound's properties.

References

An In-depth Technical Guide to the Isomers of Formyl-methoxyphenoxy Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of formyl-methoxyphenoxy acetic acid, a class of organic compounds with potential applications in pharmaceutical and agricultural research. The guide details the synthesis, physicochemical properties, and spectroscopic characterization of several key positional isomers. While quantitative biological activity data for these specific isomers remains limited in publicly available literature, this guide summarizes the known biological activities of the broader class of phenoxyacetic acid derivatives and outlines standard experimental protocols for assessing antimicrobial and anti-inflammatory activities. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and commercial potential of these compounds.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities, including herbicidal, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of formyl and methoxy functional groups onto the phenoxyacetic acid scaffold creates a variety of positional isomers, each with potentially unique chemical and biological characteristics. The interplay of these substituents can influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets. Understanding the distinct properties of each isomer is crucial for targeted drug design and the development of novel agrochemicals. This guide focuses on the synthesis and characterization of several positional isomers of formyl-methoxyphenoxy acetic acid and provides a framework for evaluating their biological potential.

Isomers of Formyl-methoxyphenoxy Acetic Acid

The core structure of formyl-methoxyphenoxy acetic acid allows for numerous positional isomers depending on the substitution pattern of the formyl and methoxy groups on the phenyl ring. The isomers for which synthesis and characterization data have been identified are presented below.

Table 1: Physicochemical Properties of Formyl-methoxyphenoxy Acetic Acid Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 2-(2-Formyl-4-methoxyphenoxy)acetic acid | 24589-93-3 | C₁₀H₁₀O₅ | 210.18 |

| 2 | 2-(2-Formyl-5-methoxyphenoxy)acetic acid | 856357-86-3 | C₁₀H₁₀O₅ | 210.18[3] |

| 3 | 2-(2-Formyl-6-methoxyphenoxy)acetic acid | 40359-30-6 | C₁₀H₁₀O₅ | 210.18[4] |

| 4 | 2-(4-Formyl-2-methoxyphenoxy)acetic acid | 1660-19-1 | C₁₀H₁₀O₅ | 210.185[5] |

| 5 | 2-(4-Formyl-3-methoxyphenoxy)acetic acid | N/A | C₁₀H₁₀O₅ | 210.18 |

Synthesis and Characterization

A general and adaptable method for the synthesis of 2-(formylphenoxy)acetic acids involves the O-alkylation of a corresponding hydroxybenzaldehyde with a haloacetic acid ester, followed by hydrolysis of the ester.[6]

General Synthesis Protocol

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetic acids and can be applied to various methoxy-substituted hydroxybenzaldehydes.[6]

dot

Caption: General synthetic workflow for formyl-methoxyphenoxy acetic acid isomers.

Step 1: Synthesis of the Ester Intermediate A mixture of the corresponding methoxy-hydroxybenzaldehyde (10 mmol), a bromoacetic acid ester (e.g., methyl bromoacetate, 13 mmol), and potassium carbonate (20 mmol) in anhydrous dimethylformamide (DMF, 50 mL) is heated at 80°C for 4 hours.[6] After cooling, ethyl acetate (200 mL) is added, and the mixture is washed with brine (3 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester is then purified by flash chromatography.[6]

Step 2: Hydrolysis to the Carboxylic Acid The purified ester is dissolved in a mixture of acetic acid (25 mL), water (20 mL), and concentrated sulfuric acid (7.5 mL). The resulting mixture is refluxed for 4 hours.[6] After cooling to room temperature, the reaction mixture is diluted with brine (200 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine (10 x 30 mL) and dried over anhydrous sodium sulfate. After filtration and removal of the solvent in vacuo, the crude acid is purified by flash chromatography.[6]

Spectroscopic Data

The structural confirmation of the synthesized isomers relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for Selected Formyl-methoxyphenoxy Acetic Acid Isomers

| Isomer | 1H NMR (DMSO-d6, δ ppm) | High-Resolution Mass Spectrometry (HRMS) [M+H]+ (m/z) |

| 1 (2-(2-Formyl-4-methoxyphenoxy)acetic acid) | 3.76 (s, 3H), 4.82 (s, 2H), 7.15 (d, J=9.1 Hz, 1H), 7.18 (d, J=3.1 Hz, 1H), 7.43 (dd, J=9.1, 3.1 Hz, 1H), 10.38 (s, 1H), 13.11 (br. s., 1H)[6] | Calculated: 211.0601, Found: 211.0601[6] |

| 3 (2-(2-Formyl-6-methoxyphenoxy)acetic acid) | 3.87 (s, 3H), 4.79 (s, 2H), 7.20 (t, J=7.9 Hz, 1H), 7.30 (d, J=7.6 Hz, 1H), 7.45 (d, J=8.2 Hz, 1H), 10.45 (s, 1H), 13.13 (br. s., 1H)[6] | N/A |

Biological Activity

dot

Caption: Potential biological activities of phenoxyacetic acid derivatives.

Potential Therapeutic and Agricultural Applications

-

Antimicrobial Activity: Phenoxyacetic acid derivatives have been investigated for their antibacterial and antifungal properties.[1] The mechanism of action is often related to the disruption of microbial cell membranes or interference with essential enzymatic processes.

-

Anti-inflammatory Activity: Several phenoxyacetic acid derivatives have demonstrated anti-inflammatory effects.[7] The proposed mechanisms often involve the inhibition of inflammatory mediators.

-

Herbicidal Activity: Certain phenoxyacetic acids are well-known as auxin-type herbicides, which disrupt plant growth processes.[8]

-

Anticancer Activity: Some studies have explored the potential of phenoxyacetic acid derivatives as anticancer agents.[2]

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of formyl-methoxyphenoxy acetic acid isomers, this section provides detailed methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]

dot

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

-

Test isomer of formyl-methoxyphenoxy acetic acid

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the microtiter plate wells containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth without the compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[4]

dot

Caption: Workflow for nitric oxide (NO) inhibition assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test isomer of formyl-methoxyphenoxy acetic acid

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS or compound).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the vehicle control wells.

Conclusion and Future Directions

The isomers of formyl-methoxyphenoxy acetic acid represent a promising area for further investigation in the fields of medicinal chemistry and agrochemistry. This guide has provided a foundational understanding of their synthesis and characterization, along with standardized protocols for evaluating their biological potential. The lack of specific quantitative biological data for these isomers highlights a significant research gap. Future studies should focus on the systematic biological screening of these compounds to identify lead candidates for further development. Mechanistic studies to elucidate their modes of action and identify specific cellular targets will also be crucial for advancing their potential applications. The exploration of structure-activity relationships among the different isomers will provide valuable insights for the rational design of more potent and selective analogues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jetir.org [jetir.org]

- 3. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. longdom.org [longdom.org]

- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Analogues of Phenoxyacetic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenoxyacetic acid, a core chemical structure that serves as a scaffold for a diverse range of biologically active compounds. While its natural occurrence is limited, its synthetic analogues have found significant applications in agriculture and medicine. This document details its known natural sources, the biological activities of its synthetic analogues, relevant experimental protocols, and the signaling pathways through which these compounds elicit their effects.

Natural Sources and Biosynthesis

Phenoxyacetic acid (POA) is an O-phenyl derivative of glycolic acid. While it is a crucial moiety in many synthetic compounds, its documented natural occurrence is sparse.

Known Natural Occurrences

Phenoxyacetic acid has been identified as a metabolite in the fungus Aspergillus niger[1]. It has also been detected in cocoa beans (Theobroma cacao)[2]. However, it is not considered a major or widespread natural product. The closely related compound, phenylacetic acid (PAA), is a well-known natural auxin (plant hormone) found widely in plants.

Biosynthesis

The biosynthetic pathway for phenoxyacetic acid in its natural sources, such as Aspergillus niger, is not well-elucidated in the current scientific literature. In contrast, the biosynthesis of the analogue phenylacetic acid (PAA) in plants is better understood and proceeds from the amino acid phenylalanine.

Synthetic Analogues and Their Biological Activities

The true significance of the phenoxyacetic acid core lies in its utility as a scaffold for synthetic chemistry. By modifying the phenyl ring and the acetic acid moiety, a vast library of analogues with diverse biological activities has been developed. These range from herbicides and plant growth regulators to potent pharmaceuticals.

Agricultural Analogues: Herbicides and Plant Growth Regulators

Phenoxyacetic acid derivatives were among the first selective organic herbicides developed. They function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA)[3]. At high concentrations, they induce uncontrolled, unsustainable growth in broadleaf plants (dicots), leading to their death, while monocots like grasses and cereals are generally more resistant[3].

Table 1: Quantitative Data for Herbicidal Phenoxyacetic Acid Analogues

| Compound Name | Chemical Structure | Target Weeds | Typical Application Rate | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds (e.g., dandelion, plantain) | 0.5 - 2.0 kg/ha | [4][5][6] | |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Broadleaf weeds in cereal crops | 0.25 - 1.5 kg/ha | [4][5][7] |

Pharmaceutical Analogues

The phenoxyacetic acid scaffold is present in numerous drugs with a wide range of therapeutic applications. Modifications to the core structure allow for interaction with various biological targets.

Table 2: Quantitative Biological Activity of Pharmaceutical Phenoxyacetic Acid Analogues

| Compound/Analogue | Biological Activity | Target | IC₅₀ / EC₅₀ | Reference |

| 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid | Antioxidant (DPPH scavenging) | Free radicals | 18.94 ± 0.24 µg/mL | [8] |

| 4-Cl-phenoxyacetic acid | Cytotoxic | Breast cancer cells | 0.194 ± 0.09 µg/mL | [8] |

| 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid | Aldose Reductase Inhibition | Human Aldose Reductase (hALR2) | 30 nM | [8] |

| Phenoxyacetic acid derivative 18b | FFA1 Agonist | Free Fatty Acid Receptor 1 | 62.3 nM | [9] |

| Phenoxyacetic acid derivative 42a | FFA1 Agonist | Free Fatty Acid Receptor 1 | 43.6 nM | [9] |

| Phenoxyacetic acid derivative 5f | COX-2 Inhibitor | Cyclooxygenase-2 | 0.06 ± 0.01 µM | [10] |

| Ethacrynic acid | Diuretic | NKCC2 symporter | Dose range: 50-150 mg | [11] |

Key Signaling Pathways

Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

Certain phenoxyacetic acid derivatives act as potent agonists for FFA1 (also known as GPR40), a G-protein coupled receptor highly expressed in pancreatic β-cells. Activation of FFA1 by these agonists enhances glucose-stimulated insulin secretion (GSIS), making it a promising target for the treatment of type 2 diabetes[12][13]. The signaling cascade is initiated by the binding of the agonist, which leads to the activation of Gq and Gs proteins, triggering downstream pathways that culminate in insulin release[14][15].

Caption: FFA1 agonist signaling pathway in pancreatic and intestinal cells.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway[16][17]. Some phenoxyacetamide derivatives have been developed as PARP-1 inhibitors for cancer therapy. By inhibiting PARP-1, single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in double-strand break repair (e.g., those with BRCA1/2 mutations), this leads to a synthetic lethality and cell death[17][18]. A key mechanism is "PARP trapping," where the inhibitor prevents PARP-1 from dissociating from the DNA, further disrupting replication and repair[18].

Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality.

Experimental Protocols

General Synthesis of Phenoxyacetic Acid (Williamson Ether Synthesis)

The most common method for synthesizing the phenoxyacetic acid core is the Williamson ether synthesis. This involves the reaction of a sodium phenolate with sodium chloroacetate[19].

Workflow:

Caption: General workflow for Williamson ether synthesis of phenoxyacetic acids.

Detailed Protocol (Example: p-Methylphenoxyacetic acid)[20]:

-

Phenolate Formation: In a round-bottom flask, dissolve p-cresol (1 equivalent) in a suitable solvent (e.g., water or ethanol). Add a stoichiometric amount of sodium hydroxide (1 equivalent) and stir until the p-cresol has fully dissolved to form sodium p-cresolate.

-

Reaction: Prepare a solution of chloroacetic acid (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water. Add this sodium chloroacetate solution dropwise to the heated sodium p-cresolate solution.

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling, acidify the reaction mixture to a low pH (e.g., pH 1-2) with a strong acid like hydrochloric acid. This will precipitate the phenoxyacetic acid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure p-methylphenoxyacetic acid.

High-Throughput Quantification of Auxin-like Compounds in Plant Tissue

This protocol is adapted from established methods for quantifying indole-3-acetic acid (IAA) and can be modified for phenoxyacetic acid analogues[21][22][23][24]. The method uses gas chromatography-tandem mass spectrometry (GC-MS/MS) with stable isotope-labeled internal standards for accurate quantification.

Workflow:

Caption: Workflow for GC-MS/MS quantification of auxin-like compounds.

Detailed Protocol Steps:

-

Sample Preparation: Weigh 2-10 mg of frozen plant tissue into a microcentrifuge tube. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled phenoxyacetic acid).

-

Extraction: Add an appropriate extraction solvent (e.g., 2-propanol/water/HCl). Homogenize the tissue using a bead beater or similar device. Centrifuge to pellet the debris.

-

Solid Phase Extraction (SPE): Condition a C18 SPE tip with methanol and then water. Load the supernatant from the extraction onto the SPE tip. Wash the tip with water to remove polar impurities.

-

Elution: Elute the analytes from the SPE tip using a solvent like methanol or acetonitrile.

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of solvent. Add a derivatizing agent (e.g., ethereal diazomethane) to convert the carboxylic acids to their more volatile methyl esters. This step is crucial for GC analysis.

-

GC-MS/MS Analysis: Inject the derivatized sample into a GC-MS/MS system. Use a method with selected reaction monitoring (SRM) to specifically detect and quantify the parent-daughter ion transitions for both the native analyte and the stable isotope-labeled internal standard.

-

Quantification: Calculate the concentration of the endogenous compound by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

Conclusion

Phenoxyacetic acid is a structurally simple yet profoundly important molecule. While its natural presence is minimal, its role as a foundational scaffold in synthetic chemistry is extensive. The development of phenoxyacetic acid analogues has led to revolutionary advances in agriculture through selective herbicides and continues to provide a rich source of lead compounds for drug discovery. The diverse biological activities, from mimicking plant hormones to inhibiting key enzymes in human disease, underscore the remarkable versatility of this chemical core. Future research may yet uncover novel natural analogues or expand the already broad pharmacological applications of its synthetic derivatives.

References

- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 18. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]

- 19. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 20. jocpr.com [jocpr.com]

- 21. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. experts.umn.edu [experts.umn.edu]

- 23. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A high-throughput method for the quantitative analysis of auxins | Springer Nature Experiments [experiments.springernature.com]

Core Safety, Handling, and MSDS Protocols for 2-(4-Formyl-3-methoxyphenoxy)acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-3-methoxyphenoxy)acetic acid (CAS No. 84969-24-4) is an aromatic compound incorporating aldehyde, ether, and carboxylic acid functionalities.[1] Its structural features make it a valuable intermediate and building block in medicinal chemistry and drug development for synthesizing more complex molecular architectures. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of research personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-(4-Formyl-3-methoxyphenoxy)acetic acid. The protocols and recommendations herein are synthesized from established safety data for structurally analogous compounds and general best practices for handling fine organic chemicals. This document is intended to supplement, not replace, institution-specific safety procedures and a thorough review of the most current Safety Data Sheet (SDS) available from your supplier.

Chapter 1: Chemical and Physical Profile

A foundational aspect of safe handling is understanding the basic physical and chemical identity of the substance. This information is critical for proper storage, handling, and emergency response planning.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-Formyl-3-methoxyphenoxy)acetic acid | [1] |

| CAS Number | 84969-24-4 | [1] |

| Synonyms | 4-(Carboxymethoxy)-2-methoxybenzaldehyde | [2] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1][2] |

| Appearance | Solid (Beige or Off-white for similar compounds) | [3] |

| Melting Point | 129.50 - 132.00 °C (for 2-Formylphenoxyacetic acid) | [3] |

Chapter 2: Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for 2-(4-Formyl-3-methoxyphenoxy)acetic acid is not universally published, data from structurally similar compounds, such as 2-(4-formylphenoxy)acetic acid, provide a strong basis for hazard assessment. The following classifications are aggregated from notifications to the ECHA C&L Inventory for this closely related analog and should be considered the minimum expected hazards.[4]

Principle of Causality: The aldehyde and carboxylic acid functional groups are known contributors to irritant and potentially harmful properties. The aromatic ether linkage is generally stable, but the overall molecule is a fine organic solid that can be hazardous if inhaled or if it comes into contact with skin and eyes.

| GHS Classification Summary for Analogous Compounds | |

| Pictogram(s) |

|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |